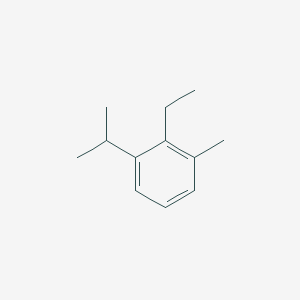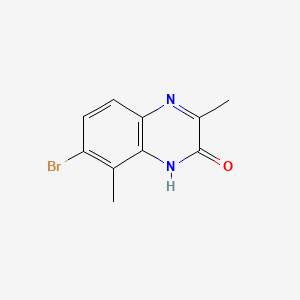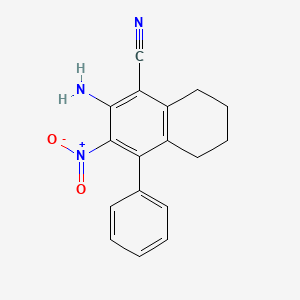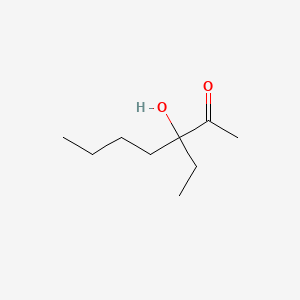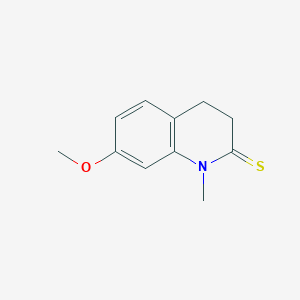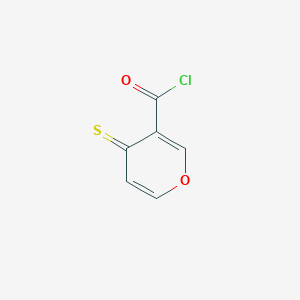
4-Sulfanylidene-4H-pyran-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-3-carbonyl chloride, 4-thioxo- is a chemical compound with the molecular formula C6H3ClO2S It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features a carbonyl chloride and a thioxo group at specific positions on the pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carbonyl chloride, 4-thioxo- can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. One-pot condensation reactions are commonly employed, utilizing catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . For example, the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol is a typical synthetic route .
Industrial Production Methods
the principles of green chemistry, such as atom economy, short reaction times, and low-cost reaction conditions, are likely to be applied in large-scale synthesis .
化学反応の分析
Types of Reactions
4H-Pyran-3-carbonyl chloride, 4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides .
科学的研究の応用
4H-Pyran-3-carbonyl chloride, 4-thioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 4H-Pyran-3-carbonyl chloride, 4-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbonyl chloride group can also react with nucleophiles in biological systems, affecting cellular pathways .
類似化合物との比較
Similar Compounds
4H-Pyran-3-carbonyl chloride, 4-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4H-Thiopyran-3-carbonyl chloride, 4-oxo-: Contains a sulfur atom in the ring and an oxo group.
4H-Pyran-3-carboxylic acid, 4-thioxo-: Similar structure but with a carboxylic acid group instead of a carbonyl chloride
Uniqueness
4H-Pyran-3-carbonyl chloride, 4-thioxo- is unique due to the presence of both a carbonyl chloride and a thioxo group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets .
特性
CAS番号 |
61611-81-2 |
|---|---|
分子式 |
C6H3ClO2S |
分子量 |
174.61 g/mol |
IUPAC名 |
4-sulfanylidenepyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(8)4-3-9-2-1-5(4)10/h1-3H |
InChIキー |
WVTGXGXFRJRHEM-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C(C1=S)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


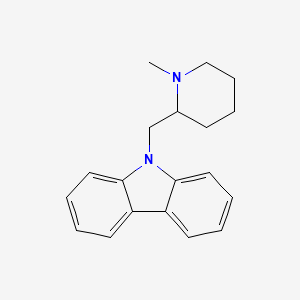

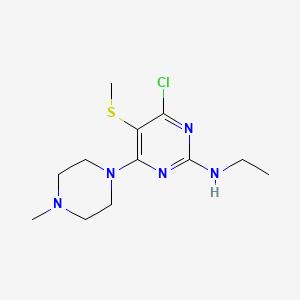
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
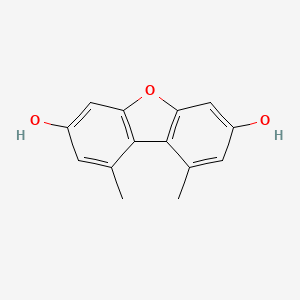
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
